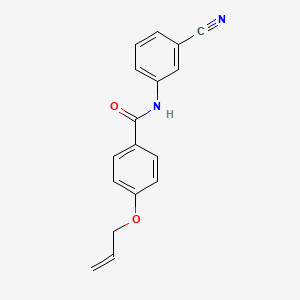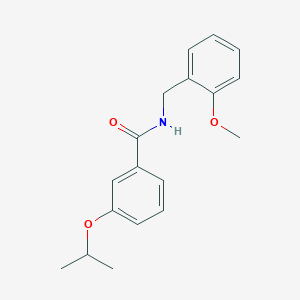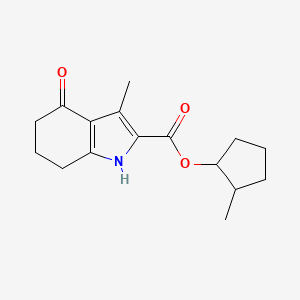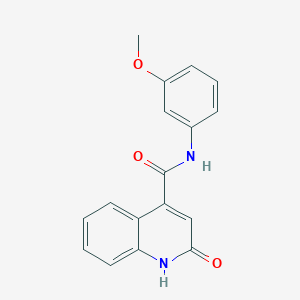![molecular formula C21H23N3O2 B4413858 N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4413858.png)
N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
説明
N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, this compound can induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's and Parkinson's disease, this compound has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively, which are key pathological features of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's and Parkinson's disease, this compound has been shown to inhibit protein aggregation and reduce oxidative stress. In materials science, this compound has been shown to exhibit high electron mobility and efficient fluorescence emission, making it a promising candidate for use in OLEDs and OFETs.
実験室実験の利点と制限
One of the main advantages of N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is its versatility, as it can be easily synthesized and modified for various applications. Additionally, this compound has been shown to be relatively stable and non-toxic, making it a safe and practical choice for lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are several future directions for research on N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide, including the development of more efficient synthesis methods, the exploration of new applications in various fields, and the optimization of its properties for specific applications. In medicinal chemistry, future research could focus on the development of more potent and selective HDAC inhibitors based on the structure of this compound. In materials science, future research could focus on the development of new materials based on this compound for use in electronic devices. In environmental science, future research could focus on the optimization of this compound-based fluorescent probes for the detection of heavy metal ions in water.
科学的研究の応用
N-isopropyl-3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been explored for its potential use in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In environmental science, this compound has been investigated for its potential use as a fluorescent probe for the detection of heavy metal ions in water.
特性
IUPAC Name |
3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16(2)24(20(25)14-13-17-9-5-3-6-10-17)15-19-22-21(23-26-19)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNHUBYTZBWODY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methoxy-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4413798.png)



![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N,N-dimethylbenzamide](/img/structure/B4413836.png)
![N-[(5-methyl-2-thienyl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4413837.png)
![{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}(1-naphthylmethyl)amine hydrochloride](/img/structure/B4413840.png)
![N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4413848.png)
![N-cyclohexyl-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B4413849.png)

![1-(4-fluorophenyl)-3-{[1-(2-pyrimidinyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4413873.png)
![N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4413880.png)
![5-tert-butyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B4413887.png)